molecular formula C25H29ClN2O4 B265351 (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate

Cat. No. B265351
M. Wt: 457 g/mol
InChI Key: XPPBRJKYLBPYBA-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate, also known as CDM, is a chemical compound with potential applications in scientific research. CDM is a derivative of pyrrolidine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate is not fully understood. However, studies have suggested that (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate induces cell death in cancer cells by activating the caspase cascade, which leads to apoptosis. (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has been shown to have various biochemical and physiological effects. Studies have shown that (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate can induce cell death in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties.

Advantages and Limitations for Lab Experiments

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has several advantages for lab experiments. It has been shown to be effective in inducing cell death in various cancer cell lines, making it a potential candidate for cancer research. Additionally, (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has been shown to have anti-inflammatory and neuroprotective properties, which could be useful in studying these areas. However, there are also limitations to using (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate research. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, more research is needed to determine the optimal dosage and administration of (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate for its potential use in cancer treatment. Further studies are also needed to determine the potential side effects and toxicity of (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate. Finally, (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate could be studied for its potential use in other areas, such as anti-inflammatory and neuroprotective therapies.

Synthesis Methods

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has been synthesized using different methods, including the reaction of 3-chloro-4-methoxyaniline with 1-(3-diethylaminopropyl)-3-carbodiimide hydrochloride and 2-(4,5-dioxo-2-phenylpyrrolidin-3-ylidene)malononitrile in the presence of triethylamine. The reaction mixture is stirred for several hours at room temperature, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-chloro-4-methoxyaniline with 1-(3-diethylaminopropyl)-3-carbodiimide hydrochloride and ethyl 2-oxo-4-phenylbutyrate in the presence of triethylamine.

Scientific Research Applications

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has anticancer properties and can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate has been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties.

properties

Product Name

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate

Molecular Formula

C25H29ClN2O4

Molecular Weight

457 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(diethylamino)propyl]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O4/c1-4-27(5-2)14-9-15-28-22(17-10-7-6-8-11-17)21(24(30)25(28)31)23(29)18-12-13-20(32-3)19(26)16-18/h6-8,10-13,16,22,29H,4-5,9,14-15H2,1-3H3/b23-21+

InChI Key

XPPBRJKYLBPYBA-XTQSDGFTSA-N

Isomeric SMILES

CC[NH+](CC)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\[O-])/C(=O)C1=O)C3=CC=CC=C3

SMILES

CCN(CC)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

CC[NH+](CC)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)[O-])C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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